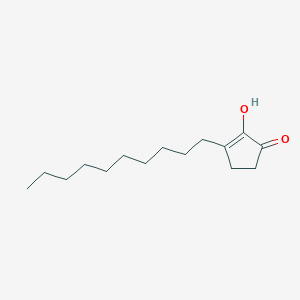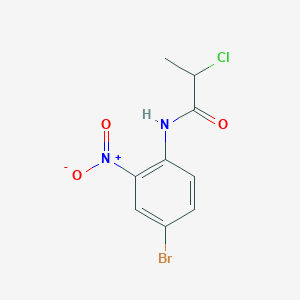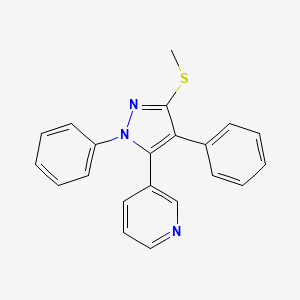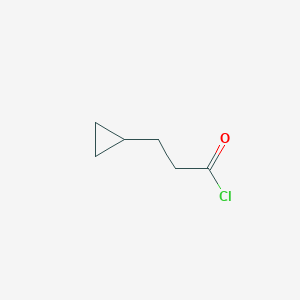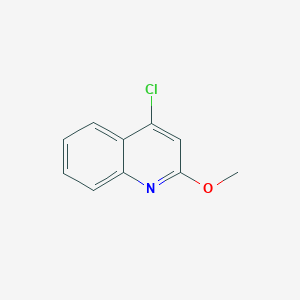
4-クロロ-2-メトキシキノリン
概要
説明
4-Chloro-2-methoxyquinoline is a heterocyclic aromatic compound with the molecular formula C10H8ClNO. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by a chlorine atom at the fourth position and a methoxy group at the second position on the quinoline ring.
科学的研究の応用
4-Chloro-2-methoxyquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the synthesis of dyes, agrochemicals, and pharmaceuticals.
作用機序
Target of Action
4-Chloro-2-methoxyquinoline is a derivative of quinoline, a class of compounds that includes the antimalarial drug chloroquine . The primary targets of quinoline-based compounds are bacterial gyrase and topoisomerase IV enzymes . These enzymes are essential for bacterial DNA replication, making them attractive targets for antimicrobial drugs .
Mode of Action
Chloroquine, a related quinoline compound, is known to inhibit the action of heme polymerase in malarial trophozoites . This prevents the conversion of heme to hemazoin, leading to the accumulation of toxic heme and the death of the parasite
Biochemical Pathways
Quinoline-based compounds like chloroquine are known to interfere with the heme detoxification pathway in malaria parasites . This leads to the accumulation of toxic heme, which is lethal to the parasites .
Pharmacokinetics
Quinolones and fluoroquinolones, which are structurally related, are known to have good oral bioavailability and are metabolized in the liver . They are also excreted by the kidneys
Result of Action
Based on the mode of action of related compounds, it can be inferred that 4-chloro-2-methoxyquinoline may lead to the death of targeted cells or organisms by disrupting essential biochemical processes .
Action Environment
The action of 4-Chloro-2-methoxyquinoline may be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution within the body . Additionally, the presence of other compounds, such as syringic acid, can influence the microbial community structure in the environment, potentially affecting the compound’s action .
準備方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Chloro-2-methoxyquinoline involves the reaction of 2,4-dichloroquinoline with sodium methoxide in anhydrous toluene. The reaction mixture is refluxed for 16 hours and then cooled to room temperature . Another method involves heating 2,4-dichloroquinoline with sodium methoxide in dimethylformamide at 70°C for 2 hours .
Industrial Production Methods: Industrial production of 4-Chloro-2-methoxyquinoline typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
化学反応の分析
Types of Reactions: 4-Chloro-2-methoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution: Sodium methoxide, potassium carbonate.
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Coupling: Palladium catalysts, boronic acids.
Major Products:
- Substituted quinolines
- Oxidized or reduced quinoline derivatives
- Coupled products with various functional groups
類似化合物との比較
- 2-Chloroquinoline
- 4-Methoxyquinoline
- 2,4-Dichloroquinoline
Comparison: 4-Chloro-2-methoxyquinoline is unique due to the presence of both a chlorine atom and a methoxy group on the quinoline ring. This combination imparts distinct chemical and biological properties compared to its analogs. For instance, the methoxy group can enhance its lipophilicity, potentially improving its ability to penetrate cell membranes .
特性
IUPAC Name |
4-chloro-2-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-13-10-6-8(11)7-4-2-3-5-9(7)12-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHZVBQTBUCSQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00450046 | |
| Record name | 4-Chloro-2-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00450046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4295-05-0 | |
| Record name | 4-Chloro-2-methoxyquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4295-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00450046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

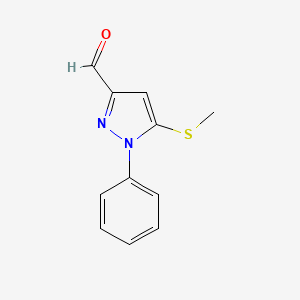
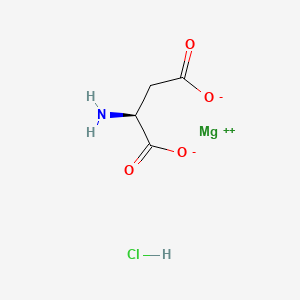
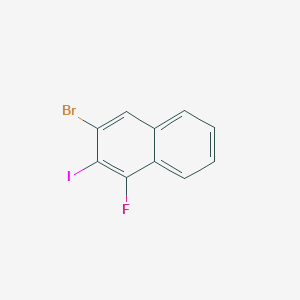
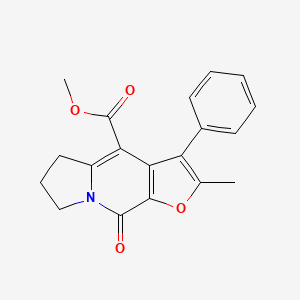
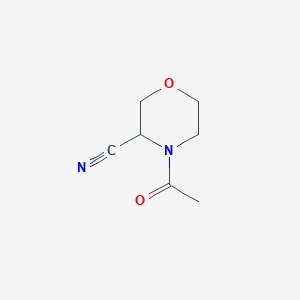
![2-(1-(7-(4-Bromo-2,6-dimethylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)acetic acid](/img/structure/B1624682.png)
![4,5-Diethylpyrrolo[1,2-A]quinoline](/img/structure/B1624683.png)
